(3-Carboxypropyl)triphenylphosphonium bromide
Overview
Description
Synthesis Analysis
The synthesis of (3-Carboxypropyl)triphenylphosphonium bromide and related compounds often involves the reaction of triphenylphosphine with appropriate brominated precursors. For example, the synthesis and characterization of 1,3-propanediylbis(triphenylphosphonium) dibromide and its mono tribromide variant have been demonstrated, showcasing the compound's potential as a brominating agent for double bonds and phenolic rings due to its thermal and physicochemical stability, non-toxicity, and high yield in comparison to liquid bromine (Nokhbeh et al., 2020).
Molecular Structure Analysis
The molecular structure of (3-Carboxypropyl)triphenylphosphonium bromide has been elucidated through X-ray diffraction analysis. Studies have shown that such compounds can form dimer associates in their crystalline state, facilitated by intermolecular interactions like Br···Br and O···H–O hydrogen bonds, indicating a complex crystal packing structure (Kazheva et al., 2003).
Chemical Reactions and Properties
(3-Carboxypropyl)triphenylphosphonium bromide participates in various chemical reactions, including bromination of double bonds and phenolic rings. Its utility as a brominating agent highlights its reactive nature and effectiveness in organic synthesis processes (Nokhbeh et al., 2020).
Physical Properties Analysis
The compound exhibits good solubility in organic solvents such as methanol, ethanol, acetone, dichloromethane, and tetrahydrofuran. This solubility profile suggests its versatility in various chemical reactions and processes. Additionally, its crystalline form has been studied through single crystal X-ray diffraction, providing detailed insights into its molecular and crystal structure (Nokhbeh et al., 2020).
Chemical Properties Analysis
The chemical reactivity of (3-Carboxypropyl)triphenylphosphonium bromide, particularly its role as a brominating agent, is a key aspect of its chemical properties. Its ability to efficiently brominate double bonds and phenolic rings underlines its importance in organic synthesis. The process benefits from the compound's stability, high yield, and non-toxic nature compared to traditional brominating agents (Nokhbeh et al., 2020).
Scientific Research Applications
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Scientific Field: Medicine
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Scientific Field: Medicine
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Scientific Field: Medicine
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Scientific Field: Medicine
- Application : Used in the preparation of Oleanolic acid derivatives as inhibitors of protein tyrosine phosphatase 1B for negative regulation of insulin pathway .
- Results or Outcomes : These Oleanolic acid derivatives have shown potential in inhibiting protein tyrosine phosphatase 1B, which is a promising target for treatment of diabetes and obesity .
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Scientific Field: Medicine
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Scientific Field: Medicine
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Scientific Field: Medicine
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Scientific Field: Surfactant
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Scientific Field: Medicine
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-carboxypropyl(triphenyl)phosphanium;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKVJKVMGJABKHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22BrO2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443905 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Carboxypropyl)triphenylphosphonium bromide | |
CAS RN |
17857-14-6 | |
Record name | (3-Carboxypropyl)(triphenyl)phosphanium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70443905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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